Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate
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Overview
Description
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through a nucleophilic substitution reaction using 2-chloropyridine and a suitable nucleophile.
Coupling with Benzoate: The final step involves coupling the triazole intermediate with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, nucleophilic catalysts
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate can be compared with similar compounds such as:
Ethyl 4-(5-amino-1-(2-fluoropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-(5-amino-1-(2-bromopyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate:
Ethyl 4-(5-amino-1-(2-methylpyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate: The presence of a methyl group can alter its steric and electronic properties, impacting its interactions with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological behavior.
Properties
Molecular Formula |
C16H15ClN6O2 |
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Molecular Weight |
358.78 g/mol |
IUPAC Name |
ethyl 4-[[5-amino-1-(2-chloropyridin-4-yl)-1,2,4-triazol-3-yl]amino]benzoate |
InChI |
InChI=1S/C16H15ClN6O2/c1-2-25-14(24)10-3-5-11(6-4-10)20-16-21-15(18)23(22-16)12-7-8-19-13(17)9-12/h3-9H,2H2,1H3,(H3,18,20,21,22) |
InChI Key |
OGDFPHOPAGQQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN(C(=N2)N)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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